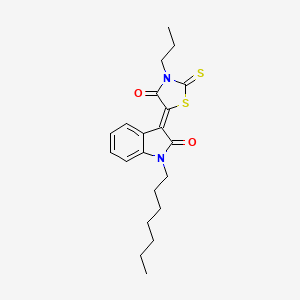![molecular formula C16H13Br3N2O4 B11980332 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide](/img/structure/B11980332.png)
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide is a complex organic compound with the molecular formula C16H13Br3N2O4 and a molecular weight of 537.005 g/mol . This compound is characterized by the presence of multiple functional groups, including a benzamide core, a nitrophenoxy group, and tribromoethyl substituents. It is often used in research settings due to its unique chemical properties.
Preparation Methods
The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide typically involves multiple steps:
Bromination: The addition of bromine atoms to the ethyl chain.
Amidation: The formation of the benzamide core by reacting the intermediate with a suitable amine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide can be compared with other similar compounds:
4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide: Similar structure but with a naphthyloxy group instead of a nitrophenoxy group.
4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide: Contains a methoxy group instead of a nitro group.
4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide: Features an amino group instead of a phenoxy group.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C16H13Br3N2O4 |
|---|---|
Molecular Weight |
537.0 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H13Br3N2O4/c1-10-5-7-11(8-6-10)14(22)20-15(16(17,18)19)25-13-4-2-3-12(9-13)21(23)24/h2-9,15H,1H3,(H,20,22) |
InChI Key |
HNEXAIMZPAGMHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]propanamide](/img/structure/B11980258.png)
![2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B11980260.png)



![3-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11980276.png)


![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980298.png)
![N-(3-methoxyphenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B11980301.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11980305.png)

![(5E)-5-[4-(benzyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11980310.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11980313.png)
